



# Application Note: In Vivo Efficacy of Emavusertib (CA-4948) in Hematologic Malignancies

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Compound of Interest		
Compound Name:	Emavusertib	
Cat. No.:	B3028269	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Emavusertib** (also known as CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine-protein kinase that functions as a key node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[2] In many hematologic malignancies, these pathways are aberrantly activated, driving proliferation and survival. **Emavusertib** also demonstrates inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a clinically relevant target in Acute Myeloid Leukemia (AML).[3][4]

This document summarizes the preclinical in vivo efficacy of **emavusertib** in various hematologic malignancy models and provides detailed protocols for representative xenograft studies.

## **Mechanism of Action**

**Emavusertib**'s primary mechanism of action is the inhibition of IRAK4 kinase activity.[1] In cancers with dysregulated TLR/IL-1R signaling, such as lymphomas with MyD88 mutations or myeloid neoplasms with spliceosome mutations, IRAK4 is a central driver of oncogenic signaling.[1][2] Its inhibition blocks the formation of the "Myddosome" complex, preventing



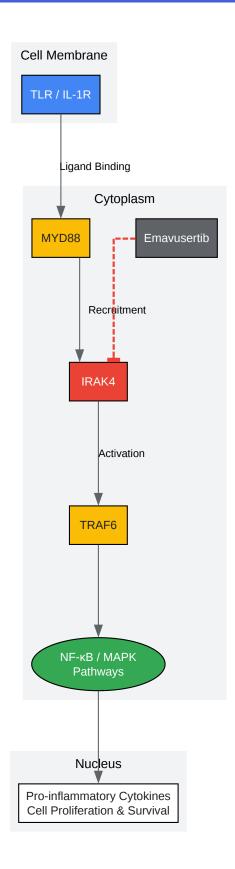




downstream activation of NF-kB and MAPK pathways, which ultimately reduces proinflammatory cytokine production and promotes apoptosis in malignant cells.[1][3][5]

In myeloid malignancies like AML and Myelodysplastic Syndromes (MDS), mutations in splicing factors (e.g., U2AF1, SF3B1) lead to the expression of a long, hypermorphic isoform of IRAK4 (IRAK4-L).[6][7][8][9] This oncogenic isoform constitutively activates downstream signaling, which can be effectively abrogated by **emavusertib**.[6][7]

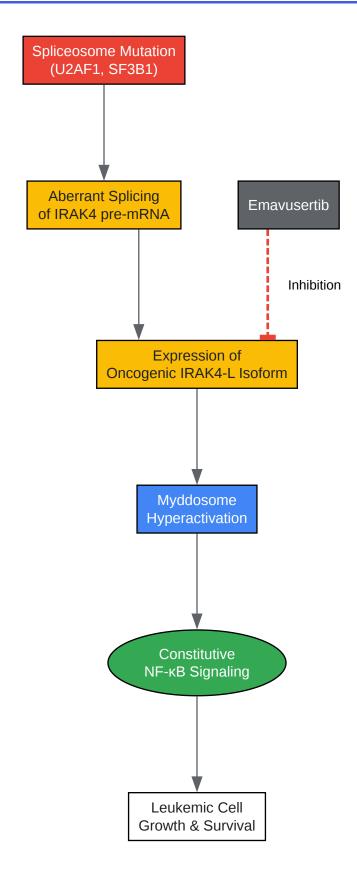




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Caption: Simplified IRAK4 signaling pathway inhibited by Emavusertib.





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**Caption:** Role of spliceosome mutations in driving IRAK4-L-mediated signaling.



# **Summary of In Vivo Efficacy Data**

Preclinical studies have demonstrated significant antitumor efficacy of **emavusertib** across a range of hematologic malignancy models.[1]

Table 1: In Vivo Efficacy of Emavusertib in Lymphoid

**Malignancy Models** 

Malignan cy	Model	Cell Line	Key Mutation	Treatmen t	Dose & Schedule	Outcome
ABC DLBCL	Subcutane ous Xenograft	OCI-Ly3	MYD88 L265P	Emavuserti b	100 mg/kg, PO, QD	>90% Tumor Growth Inhibition (TGI).[1]
ABC DLBCL	Subcutane ous Xenograft	OCI-Ly3	MYD88 L265P	Emavuserti b	200 mg/kg, PO, QD	Partial tumor regression. [1]

# Table 2: In Vivo Efficacy of Emavusertib in Myeloid Malignancy Models

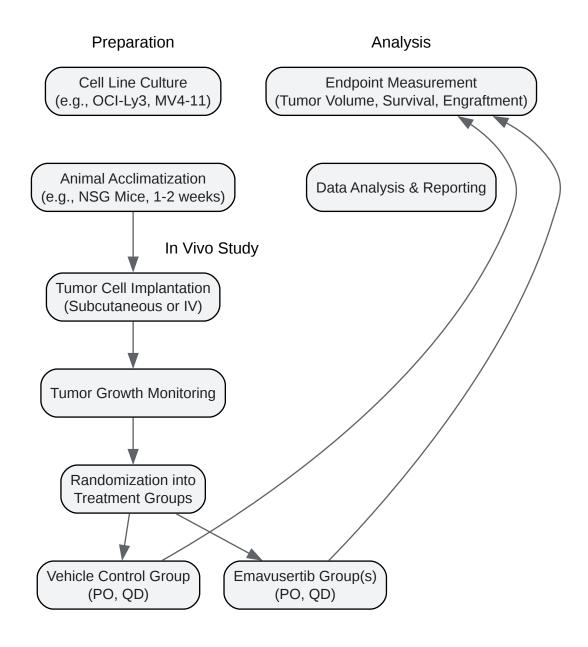


Malignan cy	Model	Cell Line	Key Mutation( s)	Treatmen t	Dose & Schedule	Outcome
AML	Systemic Xenograft	THP-1	FLT3-wt	Emavuserti b	100 mg/kg, PO	Blocked bone marrow engraftmen t.[1]
AML	Subcutane ous Xenograft	MV4-11	FLT3-ITD	Emavuserti b	100 mg/kg, PO	Maintained complete tumor regression >60 days post-treatment.
AML	Subcutane ous Xenograft	MV4-11	FLT3-ITD	Emavuserti b	12.5, 25, 50 mg/kg, PO	Dose- dependent tumor regression during 21- day treatment. [1]
AML / MDS	Xenograft	SF3B1 mutant cells	SF3B1	Emavuserti b (CA- 4948)	Not specified	Decreased leukemic burden in mice.[7][8]

# **Experimental Protocols**

The following are representative protocols for evaluating the in vivo efficacy of **emavusertib** in common preclinical models of hematologic malignancies. These protocols are intended as a guide and may require optimization.





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Caption: General workflow for preclinical in vivo efficacy studies.

# Protocol 1: Evaluation of Emavusertib in a B-Cell Lymphoma Subcutaneous Xenograft Model

- 1.1. Objective: To assess the anti-tumor activity of **emavusertib** in a subcutaneous OCI-Ly3 (ABC DLBCL) xenograft model.
- 1.2. Materials:

## Methodological & Application





- Cell Line: OCI-Ly3 (ATCC® CRL-2642™)
- Animals: 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
- Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin,
   Matrigel® (Corning), Emavusertib (CA-4948), Vehicle solution (e.g., 0.5% methylcellulose).
- Equipment: Hemocytometer, sterile syringes, 27-gauge needles, calipers, analytical balance.

#### 1.3. Methods:

- Cell Culture: Culture OCI-Ly3 cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator. Ensure cell viability is >95% before implantation.
- Tumor Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x  $10^8$  cells/mL. Subcutaneously inject 100  $\mu$ L (1 x  $10^7$  cells) into the right flank of each mouse.
- Tumor Monitoring and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2. When average tumor volume reaches 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).
- Drug Administration:
  - Vehicle Group: Administer the appropriate vehicle solution orally (PO) once daily (QD).
  - Emavusertib Group: Prepare emavusertib in the vehicle at the desired concentration (e.g., 100 mg/kg). Administer PO, QD.
- Endpoint Analysis: Continue treatment for a predefined period (e.g., 21 days). Measure tumor volume and body weight every 2-3 days. The primary endpoint is Tumor Growth Inhibition (TGI). Euthanize mice if tumor volume exceeds 2000 mm<sup>3</sup> or if body weight loss is >20%.



# Protocol 2: Evaluation of Emavusertib in an AML Subcutaneous Xenograft Model

2.1. Objective: To determine the anti-leukemic efficacy of **emavusertib** in a subcutaneous MV4-11 (FLT3-ITD AML) xenograft model.

#### 2.2. Materials:

- Cell Line: MV-4-11 (ATCC® CRL-9591™)
- Animals: 6-8 week old female NSG mice.
- Reagents: IMDM medium, FBS, Penicillin-Streptomycin, Matrigel®, Emavusertib, Vehicle solution.
- Equipment: As listed in Protocol 1.

#### 2.3. Methods:

- Cell Culture: Culture MV-4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Tumor Implantation: Harvest and prepare cells as described in step 1.3. Subcutaneously inject 5 x  $10^6$  cells in 100  $\mu$ L of PBS/Matrigel® solution into the flank of each mouse.
- Tumor Monitoring and Randomization: Monitor tumor growth as described in step 1.4. Randomize mice into cohorts when average tumor volume reaches 100-150 mm<sup>3</sup>.
- Drug Administration:
  - Vehicle Group: Administer vehicle PO, QD.
  - Emavusertib Groups: Administer emavusertib at desired doses (e.g., 25, 50, 100 mg/kg)
     PO, QD.[1]
- Endpoint Analysis: Monitor tumor volume and body weight throughout the study. The primary endpoint is tumor regression.[1] A survival study can also be conducted, where animals are monitored until a humane endpoint is reached.



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